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Introduction

GDC-0810, also known as brilanestrant, is a novel, orally bioavailable, non-steroidal selective
estrogen receptor (SERD) degrader.[1][2][3][4] It was developed to target estrogen receptor-
positive (ER+) breast cancer by not only antagonizing the estrogen receptor (ER) but also
inducing its degradation.[3][4][5] This dual mechanism of action offers a potential advantage
over traditional endocrine therapies, particularly in the context of acquired resistance.[6][7]
GDC-0810 has shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant
preclinical models.[3][4][6][8] Although its clinical development was ultimately discontinued, the
study of GDC-0810 has provided valuable insights into the development of oral SERDs.[8][9]

Mechanism of Action
GDC-0810 exerts its therapeutic effect through a dual mechanism:
o Competitive Antagonism: Like selective estrogen receptor modulators (SERMs), GDC-0810

competitively binds to the estrogen receptor, preventing the binding of estradiol and
subsequent activation of ER-mediated gene transcription.[3][4]

o Receptor Degradation: Uniquely, upon binding, GDC-0810 induces a conformational change
in the ERa protein that marks it for ubiquitination and subsequent degradation by the 26S
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proteasome.[3][4][10] This leads to a reduction in the total cellular levels of ERaq, thereby
inhibiting both ligand-dependent and ligand-independent ER signaling pathways.[3][4]

This dual action is particularly relevant in the context of resistance to aromatase inhibitors,
where tumors can remain dependent on ER signaling, sometimes through ligand-independent
mechanisms driven by ESR1 mutations.[3][4][11]

Signaling Pathway and Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://www.selleckchem.com/products/brilanestrant-gdc-0810-arn-810.html
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?article=4076&context=oa_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC9823088/
https://pubmed.ncbi.nlm.nih.gov/27410477/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Preclinical Development
Lead Identification
(Indazole Series)

Bcreening

In Vivo Efficacy Models

dies

Toxicology & Safety
Pharmacology

IND Filing

Clinical Developmen

Phase |
(afety, PK, RP2D)

Promjising Actiyity

Key Aspays

o er;as:ull:leslm"t) FES-PET @ Xenograft Models ER Binding ER Degradation Cell Proliferation

Sponsor Decision

Development Halted

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b612186?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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